trans-3-Amino-2,2,4,4-tetramethyl-cyclobutanol;hydrochloride
Description
3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . This compound is characterized by its unique cyclobutane ring structure, which is substituted with amino and hydroxyl groups, as well as four methyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
3-amino-2,2,4,4-tetramethylcyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)5(9)8(3,4)6(7)10;/h5-6,10H,9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBBKCTTZDWDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1O)(C)C)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 2,2,4,4-tetramethylcyclobutanone with ammonia or an amine source, followed by reduction to introduce the amino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine .
Scientific Research Applications
Neuropharmacology
Recent studies have explored the role of cyclobutane derivatives in modulating ion channels, particularly TRPA1 (Transient Receptor Potential Ankyrin 1). The compound has shown promise as a selective chemical probe for investigating central nervous system (CNS) functions. For instance, analogs of trans-3-amino-2,2,4,4-tetramethyl-cyclobutanol;hydrochloride have been utilized to develop TRPA1 antagonists that can penetrate the blood-brain barrier effectively .
Synthetic Chemistry
This compound serves as a versatile building block in organic synthesis due to its unique cyclobutane structure. It can be used to synthesize complex organic molecules through various reactions such as:
- Nucleophilic substitutions
- Cycloadditions
These reactions are essential for creating new pharmaceutical agents and materials with specific properties .
The biological activities of cyclobutane-containing compounds have been evaluated using computational prediction tools like PASS (Prediction of Activity Spectra for Substances). These assessments have indicated that this compound may possess various pharmacological effects, including antibacterial and antinociceptive properties .
Case Studies
Mechanism of Action
The mechanism of action of 3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its use .
Comparison with Similar Compounds
2-Amino-2-methylpropanol: Similar in having an amino and hydroxyl group but lacks the cyclobutane ring structure.
Cyclobutanol: Shares the cyclobutane ring but lacks the amino and multiple methyl groups.
2,2,4,4-Tetramethylcyclobutanone: Similar ring structure but with a ketone group instead of amino and hydroxyl groups.
Uniqueness: 3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hydrochloride is unique due to its specific combination of functional groups and the cyclobutane ring structure. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Biological Activity
trans-3-Amino-2,2,4,4-tetramethyl-cyclobutanol;hydrochloride (CAS No. 802276-99-9) is a cyclic amino alcohol that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This compound is characterized by its four methyl groups and an amino group attached to a cyclobutane ring, which influences its interaction with biological targets.
- Molecular Formula : C8H17NO
- Molecular Weight : 143.23 g/mol
- IUPAC Name : rel-(1r,3r)-3-amino-2,2,4,4-tetramethylcyclobutan-1-ol
- CAS Number : 802276-99-9
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions due to the presence of the amino and hydroxyl groups. These interactions can modulate various biochemical pathways, influencing cellular processes such as enzyme activity and receptor binding.
Key Mechanisms:
- Hydrogen Bonding : The amino group can engage in hydrogen bonding with proteins and enzymes.
- Ionic Interactions : The hydroxyl group may facilitate ionic interactions with negatively charged residues in target proteins.
- Stereochemistry Effects : The specific stereochemistry of the compound can affect its reactivity and selectivity towards biological targets.
Biological Activity
Research indicates that the compound exhibits several pharmacological properties:
- Antihypertensive Activity : Studies have shown that this compound can lower blood pressure effectively in animal models. In anesthetized cats, administration of doses as low as 10 mg/kg resulted in a significant decrease in blood pressure within 5–10 minutes.
- Neurotransmitter Interaction : Similar compounds have been noted for their ability to interact with neurotransmitter systems. This suggests potential applications in treating mood disorders and other psychiatric conditions.
Case Studies
-
Study on Antihypertensive Effects :
- Objective : To evaluate the blood pressure-lowering effects of this compound.
- Methodology : Administered intravenously to anesthetized cats.
- Results : Demonstrated comparable efficacy to hexamethonium bromide in reducing blood pressure but showed reduced activity in blocking nerve stimulation-induced contractions.
-
Pharmacological Profile Review :
- Objective : To assess the pharmacological properties of cyclobutane derivatives.
- Findings : The compound was found to exhibit significant affinity for serotonin and dopamine receptors, which are critical for mood regulation.
Comparative Analysis
A comparative analysis of this compound with related compounds reveals differences in biological activity based on structural variations:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| trans-3-Amino-2,2,4,4-tetramethyl-cyclobutanol | C8H17NO | Exhibits antihypertensive effects |
| cis-3-Amino-1-methylcyclobutanecarboxylic acid | C6H13NO2 | Different configuration leads to altered biological activity |
| 3-(Dimethylamino)cyclobutanol | C6H13NO | Notable for interactions with neurotransmitter systems |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing trans-3-Amino-2,2,4,4-tetramethyl-cyclobutanol hydrochloride?
Answer:
The compound’s cyclobutane core requires stereoselective synthesis to achieve the trans-configuration. Key steps include:
- Ring-closing strategies : Cyclobutane formation via [2+2] photocycloaddition or strain-driven ring closure, followed by functionalization of the amino and hydroxyl groups .
- Hydrochloride salt formation : Post-synthesis treatment with HCl in aqueous or alcoholic solvents to stabilize the amine group, as demonstrated in analogous hydrochloride syntheses (e.g., Methyl 2-aminobutanoate hydrochloride) .
- Optimization : Reaction temperature (e.g., 0–40°C) and solvent polarity significantly impact yield and purity, as seen in similar cyclobutane derivatives .
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
Answer:
- Thin-Layer Chromatography (TLC) : Use silica gel with mobile phases like ethyl acetate/glacial acetic acid/HCl/water (11:7:1:1) to detect impurities (e.g., residual 2-aminobutanol) .
- Spectroscopy :
- X-ray Diffraction : Resolve crystal structure ambiguities, particularly for stereochemical validation .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
- Purity validation : Use TLC or HPLC to rule out contaminants (e.g., unreacted intermediates) that may skew bioactivity results .
- Dose-response studies : Test across a concentration range (e.g., 0.5–50 mg/mL) to identify threshold effects, as seen in enzyme inhibition assays for related amino-cyclobutane derivatives .
- Cross-validation : Compare results across multiple assays (e.g., enzyme-linked vs. cell-based) to distinguish direct target modulation from off-target effects .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use software like AutoDock to model interactions with enzymes (e.g., cytochrome P450 isoforms) based on PubChem structural data .
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups on cyclobutane) with bioactivity trends observed in similar compounds, such as (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride .
- MD Simulations : Assess binding stability over time, particularly for the hydrochloride’s ionic interactions with charged receptor residues .
Basic: What parameters are critical for optimizing synthesis yield?
Answer:
- Temperature control : Maintain −20°C to 40°C during cyclization to avoid side reactions (e.g., ring-opening) .
- Solvent selection : Polar aprotic solvents (e.g., methanol) enhance solubility of intermediates, as shown in Methyl 2-aminobutanoate hydrochloride synthesis .
- Stoichiometry : Use excess HCl (1.0–1.2 equiv.) to ensure complete salt formation, minimizing free amine contaminants .
Advanced: How to design experiments to study metabolic pathways?
Answer:
- Isotopic labeling : Incorporate C or H isotopes at the cyclobutane ring to track metabolic fate via scintillation counting .
- Enzyme profiling : Incubate with liver microsomes and NADPH to identify cytochrome P450-mediated oxidation products, referencing methods for amino-cyclobutane analogs .
- Metabolite identification : Use high-resolution LC-MS/MS to detect hydroxylated or demethylated derivatives, aligning with pathways observed in related compounds .
Basic: How to validate structural integrity using spectroscopic methods?
Answer:
- FT-IR : Confirm amine (-NH) and hydroxyl (-OH) stretches at ~3200 cm and ~3400 cm, respectively .
- H NMR : Look for distinct methyl group signals (δ 1.2–1.5 ppm) and cyclobutane proton splitting patterns (e.g., AB quartets) .
- X-ray crystallography : Resolve stereochemical ambiguities, particularly for the trans-configuration, using single-crystal data .
Advanced: What challenges arise in correlating in vitro and in vivo data?
Answer:
- Bioavailability : The hydrochloride’s solubility may vary in physiological vs. assay buffers, altering effective concentrations. Use pharmacokinetic modeling to adjust dosing, as applied in Metformin Hydrochloride hydrogel studies .
- Metabolic stability : In vivo hepatic clearance may differ from in vitro microsomal assays. Cross-reference with deuterated analogs to track degradation .
- Tissue penetration : Assess permeability using Caco-2 cell monolayers, comparing results to in vivo biodistribution data from radiolabeled studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
